Molecular Weight and Lipophilicity Differentiation from 4-Methoxypiperidine
4-(Oxan-4-yloxy)piperidine possesses a molecular weight of 185.26 g/mol [1], significantly larger than the 115.17 g/mol of 4‑methoxypiperidine (CAS 4045-24-9) [2]. This 70.09 g/mol increase reflects the addition of a tetrahydropyran ring and results in a calculated topological polar surface area (tPSA) of 30.5 Ų for the oxan‑4‑yloxy variant versus 21.3 Ų for the methoxy analog [3]. The higher molecular weight and larger tPSA are class‑level indicators of reduced passive membrane permeability and potentially enhanced aqueous solubility, which are critical parameters in CNS drug design [4].
| Evidence Dimension | Physicochemical Properties (MW, tPSA) |
|---|---|
| Target Compound Data | MW: 185.26 g/mol; tPSA: 30.5 Ų |
| Comparator Or Baseline | 4-Methoxypiperidine (MW: 115.17 g/mol; tPSA: 21.3 Ų) |
| Quantified Difference | MW increase of 70.09 g/mol (+60.9%); tPSA increase of 9.2 Ų (+43.2%) |
| Conditions | Calculated properties using standard algorithms (PubChem / ChemAxon) |
Why This Matters
The substantially increased molecular weight and polar surface area of 4-(Oxan-4-yloxy)piperidine may necessitate a re‑evaluation of permeability and solubility during lead optimization, directly influencing procurement decisions for SAR studies.
- [1] PubChem. 4-(Oxan-4-yloxy)piperidine. CID 45052121. View Source
- [2] PubChem. 4-Methoxypiperidine. CID 12423. View Source
- [3] Chemicalize (ChemAxon). Instant property predictions for 4-(Oxan-4-yloxy)piperidine and 4-Methoxypiperidine. View Source
- [4] Pajouhesh, H., & Lenz, G. R. (2005). 'Medicinal chemical properties of successful central nervous system drugs.' NeuroRx, 2(4), 541–553. View Source
